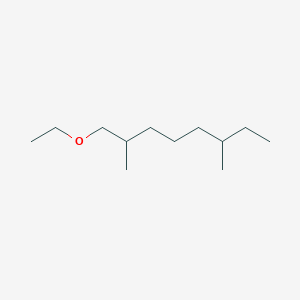
1-Ethoxy-2,6-dimethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2,6-dimethyloctane is an organic compound belonging to the class of alkanes It is characterized by a long carbon chain with an ethoxy group and two methyl groups attached at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-2,6-dimethyloctane typically involves the alkylation of 2,6-dimethyloctane with ethyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the purification of the final product through distillation or other separation techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2,6-dimethyloctane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Formation of 1-ethoxy-2,6-dimethyloctanol or 1-ethoxy-2,6-dimethyl-2-octanone.
Reduction: Formation of 2,6-dimethyloctane.
Substitution: Formation of 1-chloro-2,6-dimethyloctane or 1-bromo-2,6-dimethyloctane.
Scientific Research Applications
1-Ethoxy-2,6-dimethyloctane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxy-2,6-dimethyloctane involves its interaction with specific molecular targets. The ethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme-mediated transformations and receptor binding.
Comparison with Similar Compounds
2,6-Dimethyloctane: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
1-Methoxy-2,6-dimethyloctane: Contains a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
1-Ethoxy-2,6-dimethylheptane: Similar structure but with a shorter carbon chain.
Uniqueness: 1-Ethoxy-2,6-dimethyloctane is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical and physical properties. Its specific structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
114589-07-0 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
1-ethoxy-2,6-dimethyloctane |
InChI |
InChI=1S/C12H26O/c1-5-11(3)8-7-9-12(4)10-13-6-2/h11-12H,5-10H2,1-4H3 |
InChI Key |
QOOBJVKSHYWVJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCC(C)COCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Aminophenyl)methyl]-3-fluoroaniline](/img/structure/B14298899.png)
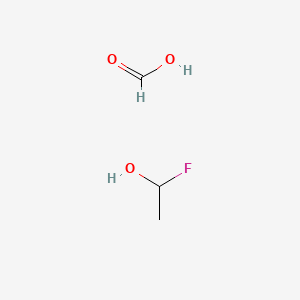
![2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]](/img/structure/B14298906.png)
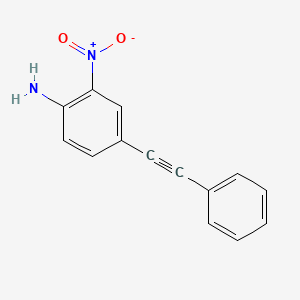
![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)
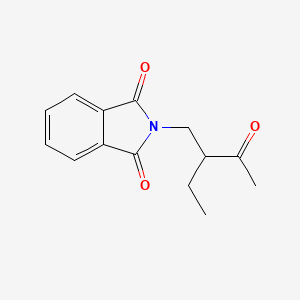
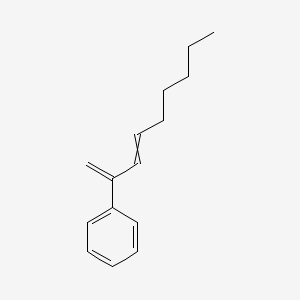
![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)
![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)

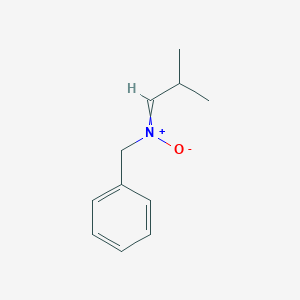
![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)
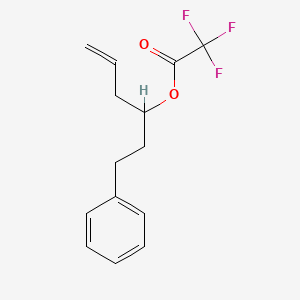
![Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-](/img/structure/B14298980.png)
